molecular formula C23H28N2O4 B2994207 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921543-71-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2994207
CAS RN: 921543-71-7
M. Wt: 396.487
InChI Key: OEXGNLRXLVGKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Synthesis

Research on similar compounds, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, highlights the synthesis and crystal structure analysis of novel fused oxazapolycyclic skeletons. These compounds exhibit strong blue emission in dichloromethane, indicating their potential for applications in photophysical studies and materials science for their unique emission properties (Petrovskii et al., 2017).

Photodynamic Therapy

Another area of application is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). This suggests that compounds with similar structures could be synthesized and evaluated for their efficacy in PDT.

Fungicidal Activity

Compounds with related structures have also been evaluated for their fungicidal activities. A study on (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrated moderate to high activities against several phytopathogenic fungi, indicating their potential use in crop protection (Yang et al., 2017).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-25-19-14-17(9-12-20(19)29-15-23(2,3)22(25)27)24-21(26)13-8-16-6-10-18(28-4)11-7-16/h6-7,9-12,14H,5,8,13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXGNLRXLVGKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

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